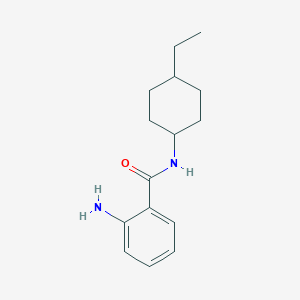

2-Amino-N-(4-ethylcyclohexyl)benzamide

Description

2-Amino-N-(4-ethylcyclohexyl)benzamide (CAS: 915923-16-9) is a benzamide derivative characterized by a 2-aminobenzamide core substituted with a 4-ethylcyclohexyl group at the amide nitrogen. This structural motif places it within a broader class of benzamide-based compounds studied for diverse applications, including pharmaceuticals and organic synthesis. The compound’s 4-ethylcyclohexyl substituent introduces steric bulk and lipophilicity, distinguishing it from simpler aryl-substituted analogs.

Properties

IUPAC Name |

2-amino-N-(4-ethylcyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16/h3-6,11-12H,2,7-10,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBTYBZKJORUFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)NC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-ethylcyclohexyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylcyclohexylamine and 2-aminobenzoic acid.

Amidation Reaction: The primary synthetic route involves an amidation reaction where 4-ethylcyclohexylamine reacts with 2-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Industrial methods may also incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-ethylcyclohexyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Nitro derivatives or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

2-Amino-N-(4-ethylcyclohexyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-ethylcyclohexyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Physical Property Analysis

- NMR Spectroscopy: For analogs like 2-Amino-N-(4-methoxyphenyl)benzamide (5), the 1H-NMR spectrum shows aromatic protons at δ 6.8–7.8 ppm and methoxy signals at δ 3.8 ppm. The target compound’s cyclohexyl group would exhibit distinct aliphatic proton resonances (δ 1.0–2.5 ppm) .

- Melting Points: Compounds with bulky substituents (e.g., 3,4,5-trimethoxyphenyl, m.p. 217°C) generally have higher melting points than those with smaller groups (e.g., 4-methoxyphenyl, m.p. 121°C). The target compound’s melting point is unreported but expected to align with cyclohexyl-containing analogs .

Differentiation from Neuroleptic Benzamides

Benzamide derivatives like amisulpride and sulpiride (neuroleptics) feature sulfonyl or alkylamine substituents, unlike the 2-aminobenzamide scaffold. The target compound’s cyclohexyl group further distinguishes it from these clinically used agents, suggesting divergent pharmacological profiles .

Biological Activity

2-Amino-N-(4-ethylcyclohexyl)benzamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H22N2O

- CAS Number : 915923-16-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This compound may exert effects through:

- Receptor Binding : It has been shown to bind selectively to certain G protein-coupled receptors (GPCRs), influencing downstream signaling pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Antiviral Properties

Recent studies have indicated that derivatives of benzamide compounds, similar to this compound, exhibit antiviral activities. For instance, a series of aminomethylbenzamide-based inhibitors have shown effectiveness against filoviruses such as Ebola and Marburg viruses. These inhibitors demonstrated EC50 values less than 10 μM, indicating potent antiviral activity .

Neuroprotective Effects

In the context of neuroprotection, compounds with similar structures have been investigated for their ability to protect neuronal cells from stress-induced apoptosis. The neuroprotective mechanisms often involve the modulation of oxidative stress and inflammation pathways .

β-cell Protection

Research has highlighted the potential of benzamide derivatives in protecting pancreatic β-cells against endoplasmic reticulum (ER) stress. A novel scaffold identified in related studies showed significant β-cell protective activity with an EC50 value as low as 0.1 μM . This suggests that this compound could also be explored for similar protective roles.

Case Studies

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.